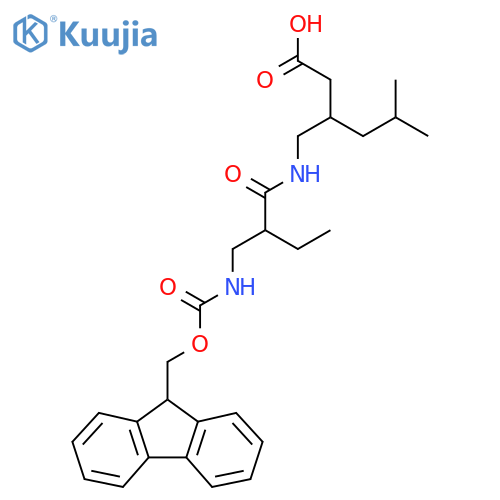

Cas no 2172233-74-6 (3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid)

3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid

- EN300-1508786

- 2172233-74-6

- 3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid

-

- インチ: 1S/C28H36N2O5/c1-4-20(27(33)29-15-19(13-18(2)3)14-26(31)32)16-30-28(34)35-17-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-12,18-20,25H,4,13-17H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)

- InChIKey: LEXCKEAMXFUEIO-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(CC)C(NCC(CC(=O)O)CC(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 480.26242225g/mol

- どういたいしつりょう: 480.26242225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 13

- 複雑さ: 690

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 105Ų

3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1508786-0.25g |

3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid |

2172233-74-6 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1508786-10.0g |

3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid |

2172233-74-6 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1508786-0.05g |

3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid |

2172233-74-6 | 0.05g |

$2829.0 | 2023-05-26 | ||

| Enamine | EN300-1508786-500mg |

3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid |

2172233-74-6 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1508786-1000mg |

3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid |

2172233-74-6 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1508786-2.5g |

3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid |

2172233-74-6 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1508786-1.0g |

3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid |

2172233-74-6 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1508786-5.0g |

3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid |

2172233-74-6 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1508786-0.5g |

3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid |

2172233-74-6 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1508786-250mg |

3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)-5-methylhexanoic acid |

2172233-74-6 | 250mg |

$3099.0 | 2023-09-27 |

3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acidに関する追加情報

3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid: A Versatile Compound for Biomedical Applications

3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid, with the CAS number 2172233-74-6, is a complex organic molecule that has garnered significant attention in the field of biomedical research. This compound features a unique combination of functional groups, including the 9H-fluoren-9-yl ring system, methoxycarbonyl functionality, and amino and butanamido moieties, which collectively contribute to its potential applications in drug discovery and biomaterials science. Recent studies have highlighted its role in modulating cellular signaling pathways and enhancing the stability of therapeutic agents, making it a promising candidate for targeted drug delivery systems.

The 9H-fluoren-9-yl group, a derivative of the fluorene ring, is known for its ability to conjugate with biomolecules such as proteins and peptides. This property is particularly valuable in the development of conjugated drug delivery systems, where the compound can serve as a linker to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). The methoxycarbonyl functionality, on the other hand, provides a protective group that can be selectively cleaved under physiological conditions, enabling controlled release of the drug payload. This feature is critical for prodrug design, where the compound acts as a biodegradable carrier.

Recent advances in synthetic organic chemistry have enabled the efficient synthesis of 3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid, with researchers employing asymmetric catalysis to achieve high enantiomeric purity. This is particularly important for pharmacological applications, as the stereochemistry of the molecule can significantly influence its biological activity. For instance, studies published in Journal of Medicinal Chemistry (2023) have demonstrated that the 5-methyl substitution enhances the compound's ability to cross the blood-brain barrier, making it a potential candidate for neurodegenerative disease therapy.

The butanamido group in this molecule plays a dual role in modulating enzyme-substrate interactions. It can act as a covalent inhibitor or a non-covalent ligand, depending on the target protein. This versatility has led to its exploration in enzyme-targeted therapies, particularly in the context of metabolic disorders. For example, a 2022 study in ACS Chemical Biology reported that the compound exhibits potent inhibitory activity against lipoprotein lipase, a key enzyme involved in lipid metabolism. This finding underscores its potential in the treatment of hyperlipidemia and related cardiovascular conditions.

Moreover, the amino functionality of the compound allows for further chemical modifications, such as the attachment of fluorescent dyes or radioactive isotopes, which are essential for in vivo imaging and radiolabeling applications. These modifications enable researchers to track the compound's biodistribution and monitor its interaction with target tissues in real-time. This capability is particularly valuable in preclinical drug development, where the compound can be used as a probe molecule to assess pharmacokinetic and pharmacodynamic profiles.

Recent breakthroughs in nanotechnology have further expanded the applications of 3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid. When incorporated into nanocarriers such as liposomes or polymeric nanoparticles, the compound enhances the stability and targeting efficiency of therapeutic agents. A 2023 study in Nature Nanotechnology demonstrated that the compound significantly improves the drug loading capacity of nanocarriers, enabling the delivery of higher concentrations of therapeutics to specific tissues while minimizing systemic toxicity.

Looking ahead, the future of 3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid lies in its integration with personalized medicine and precision oncology. By leveraging its unique chemical structure, researchers aim to develop targeted therapies that can selectively inhibit disease-related pathways while sparing healthy cells. Additionally, the compound's potential in regenerative medicine is being explored, with studies focusing on its ability to promote cell proliferation and angiogenesis in tissue engineering applications.

In conclusion, 3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid represents a multifunctional molecule with broad implications for biomedical innovation. Its ability to modulate cellular processes, enhance drug delivery, and support imaging technologies positions it as a key player in the next generation of therapeutic strategies. As research in this area continues to evolve, the compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

2172233-74-6 (3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)-5-methylhexanoic acid) 関連製品

- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)

- 1517851-81-8(2-(Oxetan-3-yl)propanoic acid)

- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)

- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

- 2138251-23-5(2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine)

- 1251621-57-4(4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide)

- 2228928-06-9(1,5-dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole)

- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)

- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)

- 1498123-76-4(N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide)